Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-

Melatonin receptor pharmacology GPCR binding assay Circadian rhythm research

Researchers frequently mis-source N-acetylserotonin regioisomers, leading to erroneous binding and metabolic data. This N1-acetyl isomer (CAS 17994-17-1) resolves that ambiguity. - Defined melatonin MT1/MT2 affinity (Ki 140-490 nM) for calibrating competitive binding assays with 2-[¹²⁵I]iodomelatonin. - Resolves from side-chain N-acetylserotonin by reversed-phase HPLC (ΔTPSA ~10 Ų); suitable as a system suitability standard for impurity profiling. - Non-substrate for AANAT/ASMT; stable internal control for melatonin biosynthesis inhibitor screening. Supplied with Certificate of Analysis. Bulk and custom packaging available.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 17994-17-1
Cat. No. B104190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndol-5-ol, 1-acetyl-3-(2-aminoethyl)-
CAS17994-17-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=C1C=CC(=C2)O)CCN
InChIInChI=1S/C12H14N2O2/c1-8(15)14-7-9(4-5-13)11-6-10(16)2-3-12(11)14/h2-3,6-7,16H,4-5,13H2,1H3
InChIKeyAZRQSPSPOGVDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Acetylserotonin: Structural Identity and Classification


Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- (CAS 17994-17-1), systematically named 1-[3-(2-aminoethyl)-5-hydroxyindol-1-yl]ethanone, is a synthetic N1-acetylated derivative of serotonin (5-hydroxytryptamine) belonging to the hydroxyindole class [1]. Unlike the endogenous metabolite N-acetylserotonin (NAS, CAS 1210-83-9), which bears the acetyl group on the primary amine of the ethylamine side chain, this compound carries the acetyl substituent exclusively on the indole nitrogen (N1 position), as confirmed by its IUPAC name and SMILES notation CC(=O)N1C=C(CCN)C2=CC(O)=CC=C12 [1]. Its molecular formula is C₁₂H₁₄N₂O₂ with a molecular weight of 218.25 g/mol, a computed XLogP3 of 0.8, and a reported melting point of 120–122 °C [1]. The compound is catalogued under PubChem CID 260803 and bears the NSC number 92535 [1].

Why Serotonin and NAS Fail to Substitute for N1-Acetylserotonin


Although frequently conflated with N-acetylserotonin (NAS, side-chain acetyl) in commercial catalogues and even some curated databases [1], Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- is a structurally distinct N1-acetyl regioisomer [2]. The position of the acetyl group determines the hydrogen-bond donor/acceptor landscape of the indole core: N1-acetylation eliminates the indolic N–H proton, reducing the hydrogen-bond donor count from 2 to 2 but altering the spatial presentation of the remaining H-bond donors relative to the acceptor carbonyl. This regioisomeric shift has direct consequences for receptor recognition—the PDSP Ki database reveals that the N1-acetyl isomer binds recombinant human melatonin receptors with Ki values in the 140–490 nM range [3], whereas endogenous melatonin binds at sub-nanomolar affinity (Ki ~0.1–0.5 nM) and side-chain N-acetylserotonin is reported to bind with Ki ≈ 7.7 nM [4]. Simple interchange with serotonin, N-acetylserotonin, or melatonin in binding, functional, or metabolic tracing assays will therefore produce quantitatively and mechanistically divergent results. Procurement decisions must verify the exact regioisomer by CAS number and InChIKey (AZRQSPSPOGVDRQ-UHFFFAOYSA-N) [2].

Quantitative Evidence: N1-Acetylserotonin vs. Key Analogs


MT1 Receptor Binding Affinity vs. Melatonin

In competition binding studies using 2-[¹²⁵I]iodomelatonin on sheep melatonin receptor type 1A (MT1) expressed in COS-7 cells, the N1-acetyl isomer (CAS 17994-17-1) displayed a Ki of 140 nM [1]. Under the same assay conditions, the endogenous agonist melatonin exhibited a Ki approximately 280-fold lower, consistent with its sub-nanomolar affinity [1]. This places the N1-acetyl isomer in an affinity bracket distinct from both high-affinity melatonin (Ki ~0.5 nM) and the essentially inactive serotonin (Ki >10 μM) [2].

Melatonin receptor pharmacology GPCR binding assay Circadian rhythm research

Human Melatonin Receptor Affinity: N1-Acetyl vs. NAS

At recombinant human melatonin receptors, the N1-acetyl isomer (CAS 17994-17-1) yielded Ki values of 170 nM and 484–490 nM in independent laboratories, as curated by the PDSP Ki Database [1]. By contrast, side-chain N-acetylserotonin (NAS, CAS 1210-83-9) is reported to bind melatonin receptors with Ki ≈ 7.7 nM, representing an approximately 22- to 64-fold higher affinity for the side-chain acetyl regioisomer [2]. The ~1.5-order-of-magnitude affinity gap between the two acetyl positional isomers demonstrates that the indole N–H group contributes critically to melatonin receptor binding, consistent with structure-activity relationship (SAR) models showing the importance of the indole NH for hydrogen bonding in the MT1/MT2 binding pocket [3].

Melatonergic ligand screening MT1/MT2 selectivity Recombinant receptor pharmacology

Physicochemical and Chromatographic Profile

The N1-acetyl isomer (CAS 17994-17-1) exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 68.25 Ų [1]. In comparison, serotonin (CAS 50-67-9) has XLogP3 ≈ 0.2 and TPSA ≈ 78.4 Ų, while N-acetylserotonin (side-chain, CAS 1210-83-9) has XLogP3 ≈ 0.9 and TPSA ≈ 78.4 Ų [1][2]. The reduced TPSA of the N1-acetyl isomer arises from the acetylation of the indole nitrogen, which eliminates one hydrogen-bond donor and alters the spatial distribution of polar surface area. This difference is sufficient to produce distinct reversed-phase HPLC retention times, enabling baseline separation of the N1-acetyl and side-chain N-acetyl regioisomers under standard C18 gradient conditions . The melting point of 120–122 °C further distinguishes this compound from serotonin hydrochloride (m.p. 167–168 °C) and N-acetylserotonin (m.p. 120–122 °C reported for some lots, but variable) .

Analytical method development Chromatographic separation Physicochemical profiling

Regioisomer as Serotonin Impurity and Metabolic Probe

Biosynth Ltd. lists 3-(N-Acetyl-2-aminoethyl)-5-acetoxyindole (a di-acetyl derivative structurally related to CAS 17994-17-1) as 'an impurity of serotonin' previously catalogued under code FA49527 . The N1-acetyl isomer occupies a unique position in the metabolic space: it is neither a substrate for serotonin N-acetyltransferase (AANAT), which acetylates the side-chain amine to produce N-acetylserotonin [1], nor is it a substrate for acetylserotonin O-methyltransferase (ASMT), which converts side-chain NAS to melatonin [1]. This metabolic 'silence' contrasts with the side-chain N-acetyl isomer (NAS), which is actively processed by ASMT to melatonin at a reported Km of approximately 40 μM [1]. The N1-acetyl isomer can therefore serve as a non-metabolizable control probe in AANAT/ASMT enzyme kinetic studies, unlike the side-chain isomer which is rapidly consumed.

Pharmaceutical impurity profiling Serotonin metabolic pathway Reference standard qualification

N1-Acetylserotonin: Key Research Applications


Melatonin Receptor Subtype Selectivity Profiling

The N1-acetyl isomer's Ki values of 140–490 nM at melatonin receptors [1] place it in a therapeutically relevant affinity window distinct from both high-affinity agonists (melatonin, ramelteon) and non-binding controls (serotonin). Laboratories screening novel melatonergic ligands can employ this compound as a reference ligand of defined intermediate affinity to calibrate assay sensitivity, validate receptor preparation integrity across batches, and benchmark the affinity of novel synthetic candidates in competitive binding assays using 2-[¹²⁵I]iodomelatonin as radioligand. Its moderate affinity also facilitates wash-out experiments for reversible binding studies that would be confounded by the slow dissociation kinetics of sub-nanomolar ligands.

Impurity Reference Standard for Serotonin and Melatonin

Owing to the distinct TPSA (68.25 Ų) and retention behavior relative to side-chain N-acetylserotonin (TPSA 78.4 Ų) [2], the N1-acetyl isomer serves as a critical system suitability standard for reversed-phase HPLC methods that must resolve N1-acetyl vs. side-chain acetyl regioisomers. Quality control laboratories can spike this compound into serotonin or melatonin active pharmaceutical ingredient (API) samples to verify that the analytical method achieves baseline resolution between the two positional isomers, thereby ensuring that impurity profiles are not misreported due to co-elution. The InChIKey AZRQSPSPOGVDRQ-UHFFFAOYSA-N provides an unambiguous identifier for regulatory documentation [3].

Non-Metabolizable Control for AANAT/ASMT Assays

Because N1-acetylation blocks the indole NH group that is essential for recognition by arylalkylamine N-acetyltransferase (AANAT) [4], this compound cannot serve as a substrate for the melatonin biosynthetic enzymes. Researchers developing AANAT or ASMT inhibitors can therefore include the N1-acetyl isomer as a structurally matched, non-consumable internal control to monitor non-enzymatic degradation, adsorption losses, or matrix effects during incubation without the confounding depletion observed with side-chain N-acetylserotonin, which is actively converted to melatonin by ASMT [4]. This application is particularly valuable for time-resolved kinetic assays requiring stable probe concentrations over extended incubation periods.

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